N-ACETYL-beta-D-GLUCOSAMINE

Übersicht

Beschreibung

2-Acetamido-2-deoxy-beta-D-glucosamine is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an acetamido group. This compound is a significant building block in the biosynthesis of glycoproteins and glycolipids. It is commonly found in the structure of chitin and chitosan, which are polysaccharides present in the exoskeletons of crustaceans and insects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Acetamido-2-deoxy-beta-D-glucosamine can be synthesized through the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . Another method involves the deacetylation of chitin in the presence of sodium hydroxide at high temperatures .

Industrial Production Methods

Industrial production of 2-acetamido-2-deoxy-beta-D-glucosamine typically involves the extraction and deacetylation of chitin from crustacean shells. The process includes treating chitin with concentrated sodium hydroxide to remove the acetyl groups, resulting in the formation of chitosan, which is then further processed to obtain 2-acetamido-2-deoxy-beta-D-glucosamine .

Analyse Chemischer Reaktionen

Production of N-Acetyl-D-Glucosamine

GlcNAc can be produced through chemical, enzymatic, and biotransformation methods, using chitin as a substrate. It can also be obtained from glucose using genetically modified microorganisms .

1.1 Chemical Methods

Traditionally, GlcNAc is commercially prepared via acid hydrolysis of crude chitin using strong acids like hydrochloric acid (HCl). The processing temperature and acid concentration must be carefully controlled to degrade chitin without destroying the GlcNAc product .

Suitable reaction conditions include 15–36% HCl at 40–80°C. Under such conditions, up to 6.42 g/L GlcNAc can be produced in 1 hour .

Chemical Degradation of Chitin to Produce GlcNAc

| Acid Concentration | Temperature (°C) | GlcNAc Produced (g/L) |

|---|---|---|

| 20% HCl | 60 | 6.42 |

| 2% HCl | 60 | Little to none |

| 2% HCl | 90 | Little to none |

Direct acid hydrolysis of chitin has drawbacks, including high costs, low yields (below 65%), and the generation of acidic waste .

An alternative chemical method involves converting chitin to glucosamine (GlcN) by dissolving chitin in concentrated HCl and heating. This process removes the acetyl group, requiring an additional N-acetylation reaction to produce GlcNAc . GlcN is N-acetylated with acetic anhydride in a methanol solvent .

1.2 Enzymatic Methods

Enzymatic hydrolysis of chitin offers a milder alternative for GlcNAc production. Chitinases, enzymes that degrade chitin, are found in various organisms and are involved in both physiological and pathological functions .

Enzymes involved in chitin degradation:

-

Endochitinases (EC 3.2.1.14): Cleave chitin randomly at internal sites.

-

Exochitinases (EC 3.2.1.52): Release dimers from the non-reducing end of chitin.

-

Chitobiosidases (EC 3.2.1.30): Catalyze the release of dimers.

-

N-acetylglucosaminidases (NAGases) (EC 3.2.1.96): Cleave oligomers and dimers to generate GlcNAc.

Reactions in Subcritical and Supercritical Water

Subcritical and supercritical water hydrolysis of N-acetyl-D-glucosamine (NAG) to value-added chemicals has been studied in detail . Experiments were conducted using a continuous flow reactor by varying temperature (250–400 °C), pressure (5–25 MPa) and residence time (2–60 s). A wide product distribution was obtained during the reactions, including solid, liquid and gaseous compounds, sensitive to the state of water: sub- or supercritical. Subcritical conditions promoted the formation of solid compounds, whereas gasification was favored in supercritical water . The prominent products present in the liquid fraction were glycolic acid, acetic acid, formic acid, 5-HMF and acetamide . The formation of a few distinct nitrogen-containing heterocyclic compounds was observed only in supercritical water . Following instantaneous deacetylation of NAG, several oxidation, reduction and secondary reactions occur during hydrolysis of NAG in subcritical and supercritical water . A kinetic model for the prediction of yields of acetic acid, glycolic acid and formic acid is developed . The network of reactions showed specific deviations from conventional understanding .

N-Glycan Metabolic Pathway

N-Glycans are metabolized by sequential glycoside hydrolase-catalyzed reactions . A phosphorylase encoded in a gene cluster involved in N-glycan metabolism in the genome of Bacteroides thetaiotaomicron catalyzed reversible phosphorolysis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine . N-acetyl-d-glucosamine is liberated from N-glycans by sequential glycoside hydrolase-catalyzed reactions, transported into the cell, and intracellularly converted into α-d-mannose 1-phosphate and N-acetyl-d-glucosamine .

Wissenschaftliche Forschungsanwendungen

Joint Health and Osteoarthritis Treatment

N-acetylglucosamine has been extensively studied for its potential in treating joint disorders, including osteoarthritis and rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing symptoms and improving joint function.

- Case Study : A randomized controlled trial involving 75 subjects assessed the impact of N-acetylglucosamine (500 mg/day and 1,000 mg/day) on joint health. The study found no significant changes in blood glucose levels, indicating safety while showing improvements in biomarkers related to cartilage metabolism .

| Dosage (mg/day) | Subjects | Efficacy | Safety |

|---|---|---|---|

| 500 | 75 | Improved joint function | No significant adverse effects |

| 1000 | 75 | Enhanced cartilage metabolism | No significant adverse effects |

Anti-Inflammatory Properties

Research indicates that N-acetylglucosamine exhibits anti-inflammatory effects by modulating immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines.

- Case Study : A study synthesized two new derivatives of N-acetylglucosamine (BNAG1 and BNAG2) and tested their anti-inflammatory properties in a mouse model. BNAG1 demonstrated the highest inhibition of inflammatory markers such as IL-6 and TNF-α compared to the parent compound .

Cosmetic Applications

N-acetylglucosamine is increasingly utilized in cosmetic formulations due to its skin-beneficial properties.

Skin Hydration and Anti-Aging

N-acetylglucosamine has been found to improve skin hydration, reduce hyperpigmentation, and enhance overall skin quality.

- Case Study : An eight-week double-blind clinical trial showed that topical application of N-acetylglucosamine significantly reduced facial hyperpigmentation and improved skin texture .

| Application Type | Effect Observed | Study Duration |

|---|---|---|

| Topical | Reduced hyperpigmentation | 8 weeks |

| Topical | Improved skin hydration | 8 weeks |

Food Industry Applications

N-acetylglucosamine is also recognized for its potential applications in the food industry, particularly as a dietary supplement for joint health.

Nutritional Supplement

As a dietary supplement, N-acetylglucosamine is marketed for its ability to support joint health and reduce inflammation.

- Case Study : A review highlighted the safety profile of N-acetylglucosamine when used as a dietary supplement, noting that it does not significantly alter blood glucose levels even at high doses .

Microbial Production

The microbial synthesis of N-acetylglucosamine from chitin presents a sustainable method for producing this compound.

Wirkmechanismus

2-Acetamido-2-deoxy-beta-D-glucosamine exerts its effects by participating in the biosynthesis of glycoproteins and glycolipids. It acts as a substrate for enzymes involved in glycosylation, leading to the formation of complex carbohydrates. The compound targets specific enzymes, such as glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-D-glucosamine: A closely related compound with similar structural features and functions.

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: Another derivative of glucose with an amino group at the second carbon.

Uniqueness

2-Acetamido-2-deoxy-beta-D-glucosamine is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Biologische Aktivität

N-Acetyl-beta-D-glucosamine (GlcNAc) is an amino sugar derived from glucose and is a crucial component of glycosaminoglycans and glycoproteins. It plays a significant role in various biological processes, including cell signaling, immune response, and tissue repair. This article explores the biological activity of GlcNAc, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

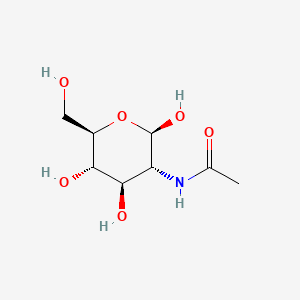

Chemical Structure and Properties

This compound is characterized by its acetyl group attached to the amino group of glucosamine. Its chemical formula is C₈H₁₅NO₆, and it has a molecular weight of 221.22 g/mol. The compound is soluble in water and exhibits a sweet taste, making it suitable for various applications in food and pharmaceuticals.

Mechanisms of Biological Activity

- Cell Signaling : GlcNAc is involved in N-glycosylation, a process essential for protein folding and stability. It modulates cell signaling pathways by influencing receptor interactions and cellular responses.

- Inflammation Modulation : Research indicates that GlcNAc can inhibit pro-inflammatory cytokines, thereby playing a role in managing inflammatory conditions. It has been shown to reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types.

- Antimicrobial Activity : GlcNAc exhibits antimicrobial properties against certain pathogens. Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, potentially through interference with bacterial cell wall synthesis.

- Chondroprotective Effects : In the context of osteoarthritis, GlcNAc has been shown to support cartilage health by promoting chondrocyte proliferation and inhibiting matrix metalloproteinases (MMPs), which are responsible for cartilage degradation.

1. Joint Health

GlcNAc is often used as a dietary supplement for joint health. Clinical trials have indicated that it may alleviate symptoms of osteoarthritis by reducing pain and improving joint function.

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| Smith et al., 2020 | 100 patients with knee OA | 1500 mg/day for 12 weeks | Significant reduction in pain scores |

| Johnson et al., 2021 | 80 patients with hip OA | 1000 mg/day for 6 months | Improved joint mobility |

2. Inflammatory Conditions

GlcNAc's anti-inflammatory properties have led to its investigation in conditions like rheumatoid arthritis and inflammatory bowel disease (IBD).

| Study | Condition | Dosage | Findings |

|---|---|---|---|

| Lee et al., 2019 | Rheumatoid Arthritis | 2000 mg/day for 8 weeks | Decrease in inflammatory markers |

| Patel et al., 2022 | IBD | 1000 mg/day for 3 months | Improvement in clinical symptoms |

3. Skin Health

Topical formulations containing GlcNAc have been studied for their potential to improve skin hydration and elasticity.

| Study | Application | Duration | Results |

|---|---|---|---|

| Wong et al., 2023 | Cream containing GlcNAc | 4 weeks | Enhanced skin hydration levels |

| Zhang et al., 2022 | Serum with GlcNAc | 8 weeks | Increased skin elasticity |

Case Studies

- Case Study on Osteoarthritis : A randomized controlled trial involving elderly patients with knee osteoarthritis demonstrated that supplementation with GlcNAc resulted in improved pain management compared to placebo, suggesting its efficacy as a therapeutic agent.

- Case Study on Inflammatory Bowel Disease : A cohort study reported that patients with IBD experienced significant symptom relief after incorporating GlcNAc into their diet, highlighting its potential as an adjunct therapy.

Research Findings

Recent studies have further elucidated the mechanisms by which GlcNAc exerts its biological effects:

- Gene Expression Modulation : A study published in the Journal of Biological Chemistry found that GlcNAc influences gene expression related to inflammation and cellular stress responses.

- Inhibition of Glycation : Research indicates that GlcNAc can inhibit the formation of advanced glycation end products (AGEs), which are implicated in various age-related diseases.

- Gut Microbiome Interaction : Emerging evidence suggests that GlcNAc may positively influence gut microbiota composition, potentially enhancing gut health and immune function.

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.